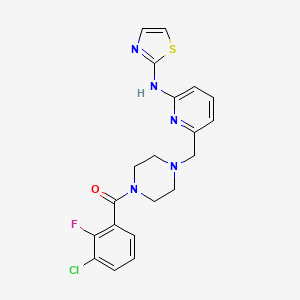

BGP-15

描述

科学研究应用

抗炎应用

BGP-15 已被配制成含有不同渗透增强剂的乳膏,以改善药物的递送和生物利用度。 研究已经研究了其在体内的潜在抗炎作用,显示出用于局部应用的有希望的结果 .

代谢综合征治疗

This compound 正被探索为治疗代谢综合征症状的新型候选药物。 它已显示出通过抑制 JNK 对胰岛素受体的作用和阻断 PARP 酶以减少细胞死亡来改善胰岛素敏感性的潜力 .

心脏健康

研究表明,this compound 可能对心率和心电图参数有益。 已经对未经处理的大鼠进行了剂量递增研究,以了解其对心脏功能的影响 .

线粒体保护

This compound 已证明具有抑制线粒体 ROS(活性氧)生成的能力,这可能导致更好的细胞存活,并对线粒体功能障碍是因素的各种疾病具有意义 .

视网膜保护

研究表明,this compound 在滴眼液中使用时,在短期和长期内都具有视网膜保护作用。 这表明它在预防或治疗视网膜疾病方面的潜在应用 .

作用机制

Target of Action

BGP-15, also known as RLN2GTG4YS or N-(2-Hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride, is a hydroxylamine derivative . It primarily targets the PARP enzyme , JNK , and heat shock factor 1 (HSF-1) . These targets play crucial roles in cellular functions such as cell death, insulin sensitivity, and heat shock protein induction .

Mode of Action

This compound interacts with its targets in several ways:

- It blocks the PARP enzyme , which leads to a decrease in cell death .

- It inhibits JNK’s inhibitory effect on the insulin receptor, thus improving insulin sensitivity .

- It inhibits the acetylation of HSF-1 , thereby increasing heat shock protein (HSP) induction .

Biochemical Pathways

This compound affects several biochemical pathways:

- It reduces ROS production , which results in better survival of cells .

- It increases AKT phosphorylation , leading to GSK-3 deactivation . This, in turn, decreases the inhibitory phosphorylation of HSF-1 and increases HSP induction .

- It remodels the organization of cholesterol-rich membrane domains .

Result of Action

The molecular and cellular effects of this compound’s action are diverse:

- It exhibits chemoprotective properties in different cytostatic therapies .

- It has protective effects in conditions such as Duchenne muscular dystrophy, diastolic dysfunction, tachycardia, heart failure, and atrial fibrillation .

- It can alleviate cardiotoxicity .

- It can have advantageous effects in mitochondrial-stress-related diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study using a lipopolysaccharide (LPS)-induced depression model in mice, this compound was found to alleviate LPS-induced depression-like behavior by promoting mitophagy . This suggests that this compound’s action can be influenced by the presence of stressors like LPS.

生化分析

Biochemical Properties

BGP-15 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It blocks the PARP enzyme, which decreases cell death, and is able to inhibit mitochondrial ROS production, resulting in better survival of cells . This compound also increases AKT phosphorylation, leading to GSK-3 deactivation, thus the inhibitory phosphorylation of HSF-1 will decrease and HSP induction will increase .

Cellular Effects

This compound has been found to have a profound impact on various types of cells and cellular processes . It preserves mitochondrial integrity, reduces mitochondrial ROS production, and protects against ROS-induced mitochondrial depolarization . This compound also attenuates bacterial lipopolysaccharide (LPS)-induced collapse of mitochondrial membrane potential and ROS production in LPS-sensitive U-251 glioma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been found to protect against hydrogen peroxide-induced cell death by reducing both apoptosis and necrosis . Additionally, it has been shown to reduce ROS production predominantly at the complex I-III system in isolated mitochondria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to improve cardiac function by reducing the incidence of arrhythmias and improving diastolic function in different animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it has been found to accumulate in the mitochondria .

Subcellular Localization

This compound is predominantly localized in the mitochondria . This localization is crucial for its activity and function, as it plays a significant role in preserving mitochondrial integrity and reducing mitochondrial ROS production .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2) involves the use of starting materials that undergo a series of reactions to form the final product. The key steps in the synthesis pathway include the protection of functional groups, formation of intermediates, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "Pyridine-3-carboxylic acid", "2-aminoethanol", "1-piperidinecarboxaldehyde", "Sodium triacetoxyborohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Sodium hydroxide", "Ethyl acetate" ], "Reaction": [ "Protection of carboxylic acid group of pyridine-3-carboxylic acid with ethyl acetate and methanol", "Reduction of 1-piperidinecarboxaldehyde with sodium triacetoxyborohydride to form 1-piperidinyl-2-ethanol", "Reaction of 1-piperidinyl-2-ethanol with 2-aminoethanol in the presence of sodium hydroxide to form N-(2-hydroxy-3-(1-piperidinyl)propoxy)ethan-1-amine", "Protection of hydroxyl group of N-(2-hydroxy-3-(1-piperidinyl)propoxy)ethan-1-amine with diethyl ether and hydrochloric acid to form N-(2-chloroethyl)-N-(2-hydroxy-3-(1-piperidinyl)propoxy)ethan-1-amine", "Reaction of N-(2-chloroethyl)-N-(2-hydroxy-3-(1-piperidinyl)propoxy)ethan-1-amine with pyridine-3-carboxylic acid in the presence of sodium hydroxide to form 3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2)", "Deprotection of N-(2-chloroethyl) group with sodium hydroxide to yield the final product" ] } | |

| 66611-37-8 | |

分子式 |

C14H24Cl2N4O2 |

分子量 |

351.3 g/mol |

IUPAC 名称 |

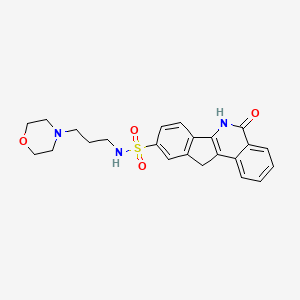

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H |

InChI 键 |

ISGGVCWFTPTHIX-UHFFFAOYSA-N |

手性 SMILES |

C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/N)O.Cl.Cl |

SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |

规范 SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |

外观 |

white solid powder |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BGP 15 BGP-15 O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BGP-15?

A1: While the exact mechanism remains to be fully elucidated, this compound exhibits pleiotropic effects, interacting with multiple cellular targets. It acts as a chaperone co-inducer, particularly of heat shock protein 72 (HSP72) [, , ]. It is also known to inhibit poly(ADP-ribose) polymerase-1 (PARP-1) [, ], modulate mitochondrial function [, , , , ], and influence the organization of cholesterol-rich membrane domains [, , ].

Q2: How does this compound's interaction with HSP72 contribute to its therapeutic potential?

A2: this compound's induction of HSP72 promotes cellular protection against various stresses, including oxidative stress and inflammation. For instance, in skeletal muscle, HSP72 induction by this compound is linked to improved mitochondrial biogenesis and function, enhancing oxidative capacity and potentially mitigating insulin resistance []. In critical illness myopathy models, this compound's chaperone co-inducing properties contribute to improved diaphragm muscle function, potentially by protecting against myosin modifications and improving mitochondrial health [, , , , ].

Q3: What is the significance of this compound's PARP-1 inhibitory activity?

A3: PARP-1 plays a role in DNA repair and cell death pathways. While the precise implications of this compound's PARP-1 inhibition are complex and context-dependent, this activity is believed to contribute to its protective effects in various models, including those of chemotherapy-induced toxicity and diabetic complications [, , ].

Q4: How does this compound influence mitochondrial function, and what are the implications?

A4: this compound demonstrates a protective effect on mitochondria, preserving their integrity and function under various stress conditions. Research suggests that this compound can improve mitochondrial membrane potential, reduce mitochondrial reactive oxygen species (ROS) production, enhance mitochondrial biogenesis, and modulate mitochondrial dynamics [, , , , ]. These effects are believed to be central to its therapeutic potential in various diseases, including heart failure, diabetes, and neurodegenerative disorders.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H23N3O3 · 2HCl, and its molecular weight is 354.29 g/mol (as the dihydrochloride salt).

Q6: Is there information available on the spectroscopic data of this compound?

A6: Specific spectroscopic data (NMR, IR, etc.) for this compound is not extensively detailed within the provided research papers.

Q7: What are the primary therapeutic areas being investigated for this compound?

A7: this compound is being explored for its potential in treating metabolic disorders (insulin resistance, type 2 diabetes) [, ], cardiovascular diseases (heart failure, arrhythmias, diabetic cardiomyopathy) [, , ], muscular dystrophies [], and neurodegenerative diseases (familial dysautonomia) [].

Q8: What evidence suggests this compound's potential in treating metabolic disorders?

A8: Preclinical studies in insulin-resistant animal models, like the Goto-Kakizaki rat, have shown that this compound can improve insulin sensitivity, comparable to conventional insulin sensitizers [, ]. A proof-of-concept clinical trial in insulin-resistant, non-diabetic patients demonstrated that this compound significantly improved insulin sensitivity without significant adverse effects [].

Q9: How does this compound impact cardiovascular health in preclinical models?

A9: In various animal models of cardiovascular disease, this compound has demonstrated protective effects, including the prevention of isoproterenol-induced arrhythmias, improvement of diastolic function, and reduction of heart failure progression [, , ]. These effects are attributed, at least in part, to its influence on mitochondrial function, chaperone induction, and modulation of cellular stress pathways.

Q10: Has this compound shown promise in addressing muscular dystrophies?

A10: Studies in mdx and dko mice, models of Duchenne muscular dystrophy, have revealed that this compound can improve aspects of the dystrophic pathology, although its efficacy appears to differ between heart and skeletal muscle [].

Q11: What are the findings related to this compound's potential in neurodegenerative diseases?

A11: Research in a mouse model of familial dysautonomia, a genetic disorder affecting the peripheral nervous system, has shown that this compound can prevent the death of neurons, potentially by improving mitochondrial function and reducing cellular stress [, ].

Q12: Has the structure-activity relationship of this compound been extensively studied?

A12: While the provided research doesn't delve into detailed SAR studies, this compound's structure, particularly its nicotinic amidoxime moiety, is suggested to be important for its pharmacological activities [, ].

Q13: Are there ongoing efforts to optimize the formulation and delivery of this compound?

A13: Researchers have investigated transdermal patch formulations of this compound, exploring various polymers and penetration enhancers to potentially improve its delivery and bioavailability [, ]. Additionally, studies have explored the efficacy of this compound eyedrops for potential treatment of retinal ischemia-reperfusion injury [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)